5-Iodo-2-(piperazin-1-YL)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITGPXZBELUIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577561 | |
| Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95847-41-9 | |
| Record name | 5-Iodo-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Iodo 2 Piperazin 1 Yl Pyrimidine
Established Synthetic Pathways for 5-Iodo-2-(piperazin-1-YL)pyrimidine
The construction of this compound is typically achieved through a multi-step process that begins with the synthesis of a pyrimidine (B1678525) core, followed by halogenation and the introduction of the piperazine (B1678402) moiety.
Precursor Synthesis and Halogenation Strategies of Pyrimidine Core
The synthesis of the pyrimidine core often starts from readily available precursors. A common approach involves the cyclization of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. For instance, thiophene-substituted chalcones can be cyclized with thiourea in the presence of a base like potassium hydroxide (B78521) to form substituted pyrimidine-2-thiols. nih.gov These thiols can then be further modified, for example, by methylation with methyl iodide. nih.gov
Halogenation of the pyrimidine ring, specifically iodination at the C5 position, is a crucial step. Various methods have been developed for this transformation. One approach involves the use of iodine in the presence of an oxidizing agent. mdpi.com For instance, a green chemistry approach utilizes mechanical grinding of uracil (B121893) or cytosine with iodine and a nitrate (B79036) salt under solvent-free conditions. mdpi.com Another strategy for the direct C-H halogenation of pyrazolo[1,5-a]pyrimidines employs a combination of a sodium halide (NaX) and potassium persulfate (K2S2O8) in water. nih.gov Hypervalent iodine(III) reagents in the presence of potassium halide salts have also been shown to facilitate regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines under aqueous and ambient conditions. nih.gov
Functionalization Approaches for the Pyrimidine Moiety
Functionalization of the pyrimidine moiety can be achieved at various positions to introduce desired substituents. For example, 2-substituted pyrimidine-5-carboxylic esters can be synthesized by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.org This method provides a direct route to pyrimidines without substitution at the 4-position.
Incorporation Methods for the Piperazine Ring
The introduction of the piperazine ring is a key step in the synthesis of the target compound. Several methods are available for this transformation, primarily involving nucleophilic substitution or catalyzed coupling reactions. nih.gov
A common method is the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen or a methylsulfanyl group, on the pyrimidine ring with piperazine. For instance, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines can be refluxed with piperazine or its derivatives in the presence of a base like potassium hydroxide to yield the corresponding 2-(piperazin-1-yl)pyrimidine derivatives. nih.gov The synthesis of 2-(1-piperazinyl)pyrimidine (B151936) can be achieved by reacting 2-chloropyrimidine (B141910) with piperazine. chemicalbook.com
Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are also powerful methods for forming the C-N bond between an aromatic halide and piperazine. nih.gov Furthermore, reductive amination provides an alternative route for creating N-alkyl piperazine derivatives. nih.gov
Advanced Synthetic Strategies and Reaction Optimization for Enhanced Yields
To improve the efficiency and yield of this compound synthesis, advanced strategies and reaction optimization are continuously being explored. Microwave-assisted synthesis has emerged as a valuable tool, significantly reducing reaction times and often improving yields. For example, the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines can be achieved in a total of one hour over three steps using a microwave reactor. byu.edu
Derivatization and Analog Synthesis of this compound
The core structure of this compound can be further modified to create a library of analogs with diverse properties.
Strategies for Substituent Variation on the Pyrimidine Moiety
Synthetic Methodologies and Chemical Transformations of this compound
The chemical scaffold this compound serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive iodinated pyrimidine ring and a nucleophilic piperazine moiety, allows for a wide array of chemical modifications. This article explores specific synthetic transformations focusing on the functionalization of the piperazine ring, the development of multivalent systems, and the stereoselective synthesis of chiral derivatives.
2 Modifications and Functionalization of the Piperazine Moiety
The secondary amine within the piperazine ring of this compound is a key site for chemical modification. This functionality allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties. Common strategies for functionalizing this piperazine moiety include N-alkylation, N-arylation, and acylation. mdpi.com
N-Alkylation and N-Arylation: The free N-H group of the piperazine can readily undergo nucleophilic substitution or coupling reactions. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. mdpi.com For instance, reacting this compound with an appropriate aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields the corresponding N-alkylated derivative. nih.govnih.gov
N-arylation is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes. mdpi.com The synthesis of various N-arylpiperazine derivatives attached to pyrimidine-like cores has been extensively reported, demonstrating the feasibility of these transformations. mdpi.comnih.gov For example, studies on similar scaffolds like 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) have shown that a variety of substituted aryl groups can be introduced onto the piperazine ring to modulate biological activity. nih.gov
Acylation and Sulfonylation: The piperazine nitrogen can be acylated using acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to form sulfonamides. These reactions are typically straightforward and high-yielding. In the development of kinase inhibitors, the formation of an amide bond by coupling the piperazine moiety with a carboxylic acid (often activated by coupling agents like HATU) is a common strategy. nih.gov
The table below summarizes common functionalization reactions for the piperazine moiety.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Alkyl |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCM) | Substituted Alkyl |
| N-Arylation (SNAr) | Electron-deficient Aryl Halide, Base, Heat | Aryl/Heteroaryl |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Ligand, Base | Aryl/Heteroaryl |
| Acylation | Acyl Chloride/Anhydride, Base (e.g., Et₃N) | Acyl |
| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., HATU, EDCI), Base | Acyl |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonyl |
3 Introduction of Bridging or Linking Moieties for Multivalent Systems
The development of bivalent or multivalent ligands, which can interact with multiple binding sites simultaneously, is a powerful strategy in drug design. The piperazine nitrogen of this compound provides a convenient attachment point for linkers used to construct these systems.
These bridging moieties can be simple alkyl chains or more complex, rigid structures designed to achieve a specific distance and orientation between the pharmacophoric units. The synthesis involves reacting two equivalents of the piperazine-containing molecule with a bifunctional linker, or a stepwise approach where the linker is first attached to one molecule and then reacted with the second. For example, a diamine linker could be synthesized and then coupled to two molecules of an activated pyrimidine precursor. nih.gov This strategy has been employed to create systems for targeted drug delivery, where piperazine-based compounds are conjugated to larger molecules like proteins via specifically designed linkers. nih.gov
Another approach involves creating symmetrical dimers. For instance, reacting this compound with a dihaloalkane under basic conditions could potentially yield a dimeric structure bridged by the alkyl chain. The choice of linker is critical and influences the solubility, cell permeability, and binding profile of the final multivalent compound.
4 Stereoselective Synthesis of Chiral Analogs
The parent compound, this compound, is achiral. However, the introduction of chirality can be crucial for enhancing potency and selectivity for biological targets. mdpi.com Chiral analogs can be synthesized using several strategies.
One common method is to utilize a pre-synthesized chiral piperazine derivative in the initial coupling reaction with the pyrimidine precursor (e.g., 2-chloro-5-iodopyrimidine). A wide variety of chiral piperazines are commercially available or can be synthesized from chiral pool starting materials like amino acids. dicp.ac.cn
A more advanced approach involves the direct, stereoselective functionalization of the piperazine ring itself. Recent advances in C-H functionalization offer powerful tools for this purpose. mdpi.com For example, asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand (like (-)-sparteine), followed by quenching with an electrophile, can install a substituent at a carbon atom of the piperazine ring with high enantioselectivity. mdpi.com
Furthermore, catalytic asymmetric hydrogenation represents another powerful method. While direct hydrogenation of the pyrimidine ring is one possibility, the synthesis of chiral piperazines via asymmetric hydrogenation of pyrazine (B50134) precursors has been demonstrated. dicp.ac.cn For example, palladium-catalyzed asymmetric hydrogenation of substituted pyrazin-2-ols can produce chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn These chiral piperazines could then be coupled to the 5-iodopyrimidine (B189635) core.
These stereoselective methods open avenues to novel chiral analogs of this compound, expanding the accessible chemical space for drug discovery and development. clockss.org
Biological and Pharmacological Research Endeavors on 5 Iodo 2 Piperazin 1 Yl Pyrimidine
Molecular Target Identification and Characterization
Investigation of Peroxisome Proliferator-Activated Receptor (PPAR) Modulation by 5-Iodo-2-(piperazin-1-YL)pyrimidine
No studies were found that have investigated or identified any modulatory effects of this compound on Peroxisome Proliferator-Activated Receptors (PPARs).
Specificity and Selectivity Profiling across PPAR Isoforms (PPAR-alpha, PPAR-gamma, PPAR-delta)
Due to the absence of primary research on the interaction between this compound and PPARs, there is no available data on its specificity and selectivity for the different PPAR isoforms (PPAR-alpha, PPAR-gamma, and PPAR-delta).
Exploration of Other Potential Molecular Interactions and Off-Target Effects
While research on the broader class of piperazinylpyrimidine derivatives has explored their interactions with other molecular targets such as protein kinases, gamma-secretase, and adenosine (B11128) receptors, no such information is available specifically for this compound in the context of PPAR-related off-target effects. nih.govnih.govmdpi.com
Mechanistic Studies of Biological Activity
In Vitro Biochemical Assay Systems for Target Engagement
There are no documented in vitro biochemical assays that have been utilized to assess the engagement of this compound with PPARs, as no such interaction has been reported in the scientific literature.
Cell-Based Reporter Assays for Gene Expression Modulation
Similarly, no cell-based reporter assays have been described in published research to evaluate the modulation of gene expression by this compound through PPAR-mediated pathways.
Investigation of Downstream Signaling Pathways and Cellular Responses
The downstream signaling pathways and cellular responses initiated by compounds containing the 2-(piperazin-1-yl)pyrimidine core are diverse and target-dependent. Research on analogous structures provides insight into potential mechanisms.
For instance, A2A adenosine receptors, which are G-protein coupled receptors (GPCRs), stimulate the production of cyclic AMP (cAMP) via Gs proteins upon activation. nih.gov Antagonists or inverse agonists bearing a piperazine-pyrimidine-like core would therefore be expected to modulate and decrease cAMP levels. nih.govmdpi.com Functional assays measuring cAMP are standard for evaluating the activity of such compounds. nih.gov
In the context of antiviral research, piperazinyl-pyrimidine analogues have been identified as inhibitors of the Chikungunya virus. The cellular response is linked to the inhibition of the viral capping machinery, specifically the nsP1 protein, which is crucial for virus replication.
Furthermore, derivatives of 1-(2-pyrimidin-2-yl)piperazine have been synthesized and evaluated as selective inhibitors of monoamine oxidase A (MAO-A), an enzyme critical in the metabolism of neurotransmitters. nih.govnih.gov The cellular response to these inhibitors involves the modulation of monoamine levels, which is relevant in the treatment of depression. nih.govnih.gov In other studies, quinolin-2-one-pyrimidine hybrids containing a piperazine (B1678402) linker were shown to inhibit P-glycoprotein (P-gp) functionality, thereby reversing multidrug resistance in cancer cells by increasing the intracellular accumulation of chemotherapy drugs. nih.gov
Elucidation of Binding Modes and Receptor Interactions
The binding modes of 2-(piperazin-1-yl)pyrimidine derivatives are typically elucidated through a combination of molecular modeling, X-ray crystallography, and structure-activity relationship (SAR) studies. nih.gov These studies help to identify key interactions within the binding pockets of target proteins.
For ligands targeting GPCRs, such as adenosine or serotonin (B10506) receptors, the pyrimidine (B1678525) ring often engages in π–π stacking interactions with aromatic residues like phenylalanine in the binding cavity. mdpi.com The nitrogen atoms on the pyrimidine ring and the exocyclic amine or piperazine groups can form crucial hydrogen bonds with polar amino acid residues such as asparagine and glutamic acid. mdpi.comnih.gov
Computational studies on piperidine (B6355638)/piperazine-based ligands for the Sigma 1 receptor (S1R) have utilized molecular dynamics simulations to identify stable interactions with key amino acid residues. nih.gov In the case of HIV-1 reverse transcriptase inhibitors, a dihydrothiopyrano[3,2-d]pyrimidine scaffold was designed where the pyrimidine 1'-N atom and an NH linker form essential dual hydrogen bonds with the main chain of Lys101. nih.gov This highlights the critical role of specific atoms within the pyrimidine core for anchoring the ligand in the binding site. nih.gov
The piperazine moiety itself often serves as a key interaction point or as a linker to explore other regions of the binding pocket. nih.gov Its basic nitrogen atom is frequently involved in salt-bridge or hydrogen bond interactions. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
SAR studies are crucial for optimizing lead compounds. For the 2-(piperazin-1-yl)pyrimidine scaffold, SAR investigations have focused on substitutions at the pyrimidine ring, modifications of the piperazine moiety, and the role of specific substituents like halogens.
Impact of Pyrimidine Substitutions on Biological Activity
Substitutions on the pyrimidine ring are a key strategy for modulating the potency and selectivity of 2-(piperazin-1-yl)pyrimidine analogs.
In a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, substitution at the C5 position of the pyrimidine core was found to be critical for cyclin-dependent kinase 9 (CDK9) potency and selectivity. acs.org Introducing a carbonitrile group at C5 maintained high potency, whereas a hydrogen bond-donating group at this position was detrimental to activity. acs.org Halogen substitutions, such as fluorine or chlorine at C5, also had a significant impact on CDK inhibitory activity and cellular potency. acs.org For 5-HT7 receptor ligands, alkyl group substitutions at position 6 of the pyrimidine ring led to a substantial increase in binding affinity. nih.gov
These findings underscore the sensitivity of biological activity to the steric and electronic properties of substituents on the pyrimidine ring.
Table 1: Impact of Pyrimidine Ring Substitutions on Biological Activity (General Observations from Analogs)
| Substitution Position | Substituent Type | Observed Effect on Activity | Target Class Example |
|---|---|---|---|
| C5 | Carbonitrile (-CN) | Maintained high potency | CDKs acs.org |
| C5 | H-bond donor (-OH, -NH2) | Detrimental to activity | CDKs acs.org |
| C5 | Halogen (-F, -Cl) | Modulated potency | CDKs acs.org |
Role of Piperazine Modifications in Receptor Affinity and Efficacy
The piperazine ring is a versatile component that can be readily modified to fine-tune a compound's pharmacological profile. nih.govresearchgate.net SAR studies consistently show that substituents on the distal nitrogen of the piperazine ring are crucial for activity. nih.gov
In a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives targeting the A2A adenosine receptor, replacing a piperidine linker with a piperazine linker was preferred for binding affinity. mdpi.com Further modifications to the piperazine substituent revealed that while phenyl and benzyl (B1604629) groups were well-tolerated, longer or substituted phenyl groups led to a drop in binding activity. nih.govmdpi.com
For 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, modifying the piperazine ring by adding a methyl group resulted in a profound loss of activity. nih.gov Conversely, in a series of antimycobacterial agents, bulky lipophilic moieties like a diphenylmethyl group on the piperazine heterocycle improved activity. mdpi.com For 5-HT7 receptor ligands, the piperazine moiety was found to be optimal, as its replacement with piperidine or morpholine (B109124), which lack the second basic nitrogen, resulted in a loss of affinity. nih.gov
These examples demonstrate that the optimal piperazine substitution is highly dependent on the specific topology and chemical nature of the target's binding site. nih.gov
Table 2: Influence of Piperazine Moiety Modifications on Receptor Affinity (General Observations from Analogs)
| Modification | Effect on Affinity/Efficacy | Target Class Example |
|---|---|---|
| Replacement with Piperidine/Morpholine | Decreased or abolished affinity | 5-HT7 Receptor nih.gov |
| Substitution with Phenyl/Benzyl | Generally well-tolerated | A2A Adenosine Receptor mdpi.com |
| Substitution with Bulky Lipophilic Groups | Can improve or decrease activity (target dependent) | Mycobacteria (Improved) mdpi.com, A2A Receptor (Decreased) mdpi.com |
| N-methylation | Can be detrimental to activity | IMPDH nih.gov |
Contribution of the Iodo Group to Molecular Recognition and Binding
The introduction of a halogen atom, particularly iodine, at the C5 position of a pyrimidine ring can significantly influence a molecule's properties. The iodo group is large and highly lipophilic, which can enhance binding through van der Waals or hydrophobic interactions within the receptor pocket. plos.org
Iodination can also alter the electronic distribution of the pyrimidine ring, potentially affecting its ability to participate in π-stacking or other electronic interactions. Furthermore, the iodine atom is capable of forming halogen bonds—a noncovalent interaction between the electrophilic region of the halogen and a nucleophilic site—which are increasingly recognized as important in molecular recognition and drug design.
Studies on iodinated pyrimidine deoxyribonucleosides have long established their potent antiviral activities, indicating the iodo-pyrimidine motif is a key pharmacophore. nih.gov While the total binding capacity of native and iodinated proteins can be indistinguishable, significant differences in receptor binding behavior have been observed, suggesting that iodination affects the kinetics and nature of the interaction. nih.gov The increased lipophilicity conferred by the iodo group can also impact pharmacokinetic properties such as plasma protein binding. plos.org
Design Principles for Enhanced Target Selectivity and Potency
Based on SAR studies of related heterocyclic compounds, several design principles can be formulated to enhance the selectivity and potency of molecules based on the this compound scaffold.
Strategic Pyrimidine Substitution : The C5 position (occupied by iodine in the parent compound) and adjacent positions on the pyrimidine ring are critical. Selectivity can be engineered by introducing substituents that exploit unique sub-pockets in the target receptor, while avoiding functionalities that are detrimental to binding. acs.org
Piperazine Moiety Optimization : The piperazine ring serves as a versatile linker and interaction hub. Potency and selectivity can be dramatically altered by varying the substituent on the second nitrogen atom. The choice between small, large, aromatic, or aliphatic groups should be guided by the topology of the target binding site. nih.govmdpi.com Utilizing a piperazine over a piperidine or morpholine is often key to maintaining interactions requiring a basic nitrogen. nih.gov
Exploitation of Halogen Effects : The iodo group at C5 should be considered a key driver of affinity. Its lipophilicity and potential for halogen bonding can be leveraged for potent interactions. Replacing iodine with other halogens (Br, Cl, F) or other bioisosteres can fine-tune potency, selectivity, and pharmacokinetic properties.
Structure-Based and Computational Design : The most effective optimization strategies utilize X-ray crystallography and molecular modeling to visualize and predict binding modes. nih.govnih.gov This allows for the rational design of modifications to both the pyrimidine and piperazine moieties to maximize favorable interactions and minimize steric clashes within the target's active site. nih.gov
By systematically applying these principles, novel analogs of this compound can be designed with improved potency and selectivity for a desired biological target.
Computational Chemistry and Molecular Modeling Studies of 5 Iodo 2 Piperazin 1 Yl Pyrimidine
Ligand-Based Computational Approaches
Ligand-based computational methods are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs of 5-Iodo-2-(piperazin-1-YL)pyrimidine, a QSAR model could be developed to predict their inhibitory activity against a particular biological target. This is achieved by calculating a variety of molecular descriptors for each compound, which quantify different aspects of their molecular structure, such as electronic, steric, and hydrophobic properties. tandfonline.com
The process involves compiling a dataset of pyrimidine (B1678525) derivatives with their experimentally determined biological activities (e.g., IC50 values). researchgate.net Molecular descriptors are then calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Artificial Neural Networks (ANN) are used to build a model that correlates these descriptors with the observed activity. nih.gov For instance, a study on pyrimidine-4,6-diamine derivatives used MLR and ANN to develop a robust QSAR model for predicting their inhibitory potency against Janus kinase 3 (JAK3), achieving high correlation coefficients (R²) of 0.89 and 0.95, respectively. tandfonline.com
A hypothetical QSAR study on a series of this compound analogs might reveal that specific substitutions on the piperazine (B1678402) ring or modifications of the pyrimidine core significantly influence activity. The resulting model could then be used for the virtual screening of large compound libraries to identify novel candidates with potentially enhanced biological effects.
Table 1: Hypothetical QSAR Model Parameters for a Series of Pyrimidine Derivatives
| Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.889 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (Cross-validated R²) | 0.65 | An indicator of the predictive ability of the model, determined through cross-validation. |
| RMSE (Root Mean Square Error) | 0.25 | Measures the differences between values predicted by a model and the values observed. |
This table represents typical statistical parameters obtained in a QSAR study of pyrimidine derivatives and is for illustrative purposes.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another powerful ligand-based approach that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov For this compound and its analogs, a pharmacophore model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
The development of a pharmacophore model often begins with a set of known active compounds. researchgate.net These molecules are conformationally analyzed and aligned to identify common chemical features. A classic pharmacophore model for ligands targeting certain receptors, for example, might include two hydrophobic pockets connected by a central basic core. nih.gov In the case of this compound, the piperazine nitrogen could act as a positive ionizable group, a key pharmacophoric element. nih.gov
Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large databases of chemical compounds. This virtual screening process can efficiently identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. For instance, a pharmacophore-based virtual screening of a library of piperazine-containing compounds led to the identification of novel monoamine oxidase inhibitors. nih.gov
Structure-Based Computational Approaches
When the three-dimensional structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based computational methods can be employed to study the interactions between the ligand and its receptor in detail.
Molecular Docking Simulations with Target Receptors (e.g., PPARs)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of this compound with potential target receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are implicated in various metabolic diseases.
The docking process involves preparing the 3D structures of both the ligand and the receptor. The ligand's conformational flexibility is explored to find the best fit within the receptor's binding site. The quality of the fit is evaluated using a scoring function that estimates the binding affinity. For example, in a study of pyrimidine-containing thiazolidine (B150603) analogues, molecular docking was used to predict their affinity for the PPAR-γ receptor. nih.gov The results of such a study on this compound could reveal key interactions, such as hydrogen bonds between the pyrimidine nitrogens and amino acid residues in the receptor's active site, or hydrophobic interactions involving the iodo-phenyl group.
Table 2: Illustrative Molecular Docking Results for a Pyrimidine Derivative with a Target Receptor
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrimidine Derivative A | -8.7 | HIS370, ASP517 |
| Pyrimidine Derivative B | -7.9 | LEU500, SER336 |
This table is a hypothetical representation of docking scores and interacting residues for pyrimidine derivatives, based on similar published studies.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its behavior over time. nih.gov Following molecular docking, an MD simulation of the this compound-receptor complex can be performed to assess the stability of the predicted binding pose and to investigate the flexibility of both the ligand and the receptor.
During an MD simulation, the forces acting on every atom in the system are calculated, and the atoms are moved accordingly over a series of small time steps. This generates a trajectory of the complex's motion, from which various properties can be analyzed. For instance, the root-mean-square deviation (RMSD) of the ligand's position can be monitored to see if it remains stably bound in the active site. A study on thieno[2,3-d]pyrimidine (B153573) derivatives used MD simulations to understand the stability of the ligand-receptor complex and identify important amino acid residues for binding affinity. nih.gov Such simulations can reveal subtle conformational changes and water-mediated interactions that are not captured by static docking poses.
Binding Free Energy Calculations
To obtain a more quantitative prediction of the binding affinity, binding free energy calculations can be performed. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation.
These calculations are typically performed on snapshots taken from an MD simulation trajectory. The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the free ligand and receptor. nih.gov Energetic analysis can reveal that the binding affinity is driven primarily by favorable van der Waals interactions and the burial of surface area upon binding. drugbank.com For a series of this compound analogs, these calculations could provide a ranking of their predicted binding affinities, which can then be correlated with experimental data to validate the computational model. nih.gov
De Novo Design and Optimization Strategies for Novel Analogs
De novo drug design and optimization strategies for creating new analogs of this compound are centered on computational methodologies that build novel molecular structures or modify existing ones to enhance desired biological activities. These approaches are particularly valuable in generating diverse chemical libraries with a higher probability of containing lead-like candidates.
Fragment-based drug discovery (FBDD) represents a key strategy in the de novo design process. nih.govnumberanalytics.com This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent, lead-like molecules. nih.gov For a starting point like this compound, which can be considered a fragment, computational methods can be employed to elaborate upon its structure. acs.org By identifying the key interacting moieties—the pyrimidine ring, the piperazine linker, and the iodo substituent—novel analogs can be designed by systematically modifying each component.
One common optimization strategy involves the use of molecular docking simulations to predict the binding orientation and affinity of designed analogs within the active site of a target protein. sifisheriessciences.comnih.gov For instance, if this compound were identified as a hit against a particular kinase, docking studies could guide the modification of the piperazine or pyrimidine rings to achieve more favorable interactions with key amino acid residues in the ATP-binding pocket. The introduction of different substituents on the piperazine ring, for example, can be explored to enhance binding affinity and selectivity. nih.gov
Structure-activity relationship (SAR) studies, informed by computational analysis, are crucial for optimizing lead compounds. By systematically altering the structure of this compound and evaluating the predicted activity of the resulting analogs, researchers can build a predictive model for what structural features are essential for biological activity. For example, replacing the iodo group with other halogens or small lipophilic groups could be explored to understand its role in binding or membrane permeability.
Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed analogs. sifisheriessciences.com This early-stage in silico assessment helps to filter out compounds with poor pharmacokinetic profiles, saving time and resources.
The table below illustrates a hypothetical de novo design and optimization workflow for analogs of this compound targeting a hypothetical protein kinase.
Table 1: Hypothetical De Novo Design and Optimization of this compound Analogs
| Analog | Modification | Design Rationale | Predicted Docking Score (kcal/mol) | Predicted ADME Profile |
|---|---|---|---|---|
| Parent Compound | This compound | Starting fragment | -7.5 | Moderate |
| Analog 1 | Replace Iodo with Chloro | Investigate halogen effect on binding | -7.2 | Improved |
| Analog 2 | Add methyl group to piperazine N4 | Explore additional hydrophobic interactions | -8.1 | Good |
| Analog 3 | Replace piperazine with homopiperazine | Alter linker flexibility and size | -6.9 | Moderate |
| Analog 4 | Fuse a benzene (B151609) ring to pyrimidine | Increase surface area for pi-stacking | -8.5 | Poor |
| Analog 5 | Add hydroxyl group to piperazine | Introduce hydrogen bonding capability | -7.8 | Improved |
This structured approach, combining fragment-based design, molecular docking, and ADME predictions, allows for the systematic exploration of chemical space around the this compound scaffold to identify novel analogs with potentially enhanced therapeutic properties.
Advanced Analytical Methodologies for Research and Characterization of 5 Iodo 2 Piperazin 1 Yl Pyrimidine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Iodo-2-(piperazin-1-yl)pyrimidine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals, the connectivity of atoms can be mapped out.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the piperazine (B1678402) ring. The two protons on the pyrimidine ring (at positions 4 and 6) would appear as a singlet, as they are chemically equivalent. The presence of the electron-withdrawing iodine atom at the 5-position would deshield these protons, causing them to resonate at a downfield chemical shift. The piperazine moiety has two sets of methylene (B1212753) protons (-CH₂-) and a secondary amine proton (-NH). The four protons on the carbons adjacent to the pyrimidine ring will be deshielded compared to the four protons adjacent to the NH group. The NH proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atom bonded to the iodine (C5) would be significantly influenced by the halogen's electronic effects. The other carbons of the pyrimidine ring and the piperazine ring would appear in their expected regions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Pyrimidine H-4, H-6 | ~8.3 - 8.5 | ~158 - 160 |
| Piperazine -CH₂- (adjacent to pyrimidine) | ~3.8 - 4.0 | ~45 - 48 |
| Piperazine -CH₂- (adjacent to NH) | ~2.9 - 3.1 | ~44 - 46 |
| Piperazine -NH | Variable (broad) | - |
| Pyrimidine C-2 | - | ~160 - 162 |
| Pyrimidine C-5 | - | ~75 - 80 |
Note: These are estimated values based on data for similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise molecular weight information and, through fragmentation analysis, offers valuable clues about the molecule's structure. For this compound, a high-resolution mass spectrum would confirm its elemental composition.
Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. Based on its monoisotopic mass of 290.00284 Da, the predicted m/z for the [M+H]⁺ ion is 291.01012. uni.lu The fragmentation pattern (MS/MS) would likely show characteristic losses, such as the cleavage of the piperazine ring or the loss of iodine, further confirming the structure.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Type | Calculated Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 291.01012 |
| [M+Na]⁺ | 312.99206 |
| [M+K]⁺ | 328.96600 |
| [M-H]⁻ | 288.99556 |
Source: Predicted data from PubChemLite database. uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. nih.govmdpi.com These include N-H stretching from the piperazine amine, C-H stretching from the aromatic pyrimidine ring and aliphatic piperazine ring, C=N and C=C stretching vibrations within the pyrimidine ring, and C-N stretching from the link between the two ring systems.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Piperazine N-H | Stretch | 3250 - 3400 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Pyrimidine C=N, C=C | Stretch | 1550 - 1650 |
| Piperazine C-N | Stretch | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. Halogenation can affect the UV absorption of pyrimidine derivatives. scholars.direct The pyrimidine ring system in this compound is expected to show characteristic absorption maxima in the UV region. The exact position of these maxima can be influenced by the solvent and the specific substitution pattern on the pyrimidine ring.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode used for this type of analysis. nih.govbldpharm.com
A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile. nih.gov The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the compound strongly absorbs. By analyzing the resulting chromatogram, the area of the peak corresponding to the main compound can be compared to the areas of any impurity peaks to determine the purity, often expressed as a percentage. The method's parameters can be optimized to ensure good separation between the main compound and any potential impurities arising from the synthesis or degradation.
Table 4: Typical HPLC Method Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at ~254 nm or other suitable wavelength |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. scholars.direct While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis, GC-MS is invaluable for detecting and identifying volatile impurities that may be present from the synthesis, such as residual solvents.
For the analysis of the compound itself, derivatization may be required to increase its volatility. For instance, the piperazine -NH group could be acylated. However, the primary use of GC-MS in this context is for impurity profiling. A standard method would involve a capillary column (e.g., DB-5ms) and a temperature program that ramps up to a high temperature to elute all volatile components. The mass spectrometer then provides identification of these separated impurities. nih.gov
Despite a comprehensive search of available scientific literature and crystallographic databases, specific X-ray crystallography data for the compound this compound is not publicly available.
Detailed experimental crystallographic information, which is essential for determining the solid-state structure of a compound, appears to be absent from the primary scientific repositories. This includes a lack of retrievable data pertaining to the unit cell dimensions, space group, atomic coordinates, and other critical parameters that are derived from single-crystal X-ray diffraction analysis.
Consequently, a detailed discussion on the molecular conformation, intermolecular interactions, and crystal packing of this compound, as would be elucidated by X-ray crystallography, cannot be provided at this time.
While research exists on related molecules containing pyrimidine and piperazine fragments, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the distinct substitution pattern of this compound means that the crystallographic data from these related structures cannot be extrapolated to accurately describe its unique solid-state architecture. The presence and position of the iodo-substituent, in particular, would be expected to significantly influence the crystal packing through potential halogen bonding and other non-covalent interactions.
Without access to the specific crystallographic data for this compound, any detailed analysis of its three-dimensional structure remains speculative. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully characterize its solid-state properties.
Future Research Directions and Emerging Applications in Academic Contexts
Exploration of Novel Molecular Targets Beyond PPARs
The piperazine (B1678402) and pyrimidine (B1678525) moieties are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov While initial interest in similar compounds may have been linked to targets like Peroxisome Proliferator-Activated Receptors (PPARs), current research on related structures points towards a multitude of other potential molecular targets.
Future research on 5-Iodo-2-(piperazin-1-yl)pyrimidine and its derivatives could fruitfully explore their activity against various enzyme families and receptors. For instance, numerous pyrimidine derivatives have been investigated as kinase inhibitors . The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been successfully utilized to develop inhibitors for a range of kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK). nih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors , with potential applications in inflammation. ijper.org
Another promising area is the investigation of its potential as an antiviral agent . Piperazinyl-pyrimidine analogues have been designed and synthesized as potent small molecules targeting the viral capping machinery of the Chikungunya virus (CHIKV). nih.gov Furthermore, derivatives of pyrazolo[1,5-a]pyrimidines have shown activity against a range of viruses including Hepatitis B Virus (HBV), MERS Coronavirus, Zika, and Ebola virus. byu.edu
The piperazine moiety is also a key structural element in compounds targeting G-protein coupled receptors (GPCRs). For example, derivatives of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine have been identified as novel agonists for GPR119 , a target for the treatment of diabetes and obesity. nih.gov
The following table summarizes potential molecular targets for this compound based on the activities of analogous compounds.
| Potential Molecular Target Class | Specific Examples of Targets | Therapeutic Area | Reference |
| Kinases | Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov, nih.gov |
| Viral Proteins | Chikungunya virus (CHIKV) nsP1, Hepatitis B Virus (HBV) polymerase | Infectious Diseases | nih.gov, byu.edu |
| G-Protein Coupled Receptors (GPCRs) | GPR119 | Diabetes, Obesity | nih.gov |
| Other Enzymes | Cyclooxygenase-2 (COX-2), Dihydrofolate Reductase (DHFR) | Inflammation, Infectious Diseases | ijper.org, nih.gov |
| Transcription Factors | Nuclear factor kappa B (NF-κB) | Cancer | nih.gov |
Development of Advanced Chemical Probes for Biological Systems
The unique structural features of this compound make it an attractive starting point for the development of advanced chemical probes. The iodine atom, for instance, can be exploited for the introduction of radiolabels (e.g., ¹²⁵I or ¹²³I) for use in positron emission tomography (PET) imaging or as a handle for further chemical modification through cross-coupling reactions.
The piperazine ring offers a convenient point for derivatization, allowing for the attachment of fluorescent tags, biotin (B1667282) moieties, or photoaffinity labels. These modifications would enable the use of this compound derivatives in a variety of chemical biology applications, such as:
Target Identification and Validation: Photoaffinity labeling probes can be used to covalently link the compound to its biological target, facilitating its identification and validation.
Cellular Imaging: Fluorescently labeled derivatives can be used to visualize the subcellular localization of the compound and its target.
Pull-down Assays: Biotinylated derivatives can be used to isolate the target protein from cell lysates for further characterization.
Application in Chemical Biology Tools and Assays
Derivatives of this compound can serve as valuable tools in various chemical biology assays. Based on the known activities of related compounds, these could include:
Enzyme Inhibition Assays: As potential kinase or COX inhibitors, these compounds can be used as positive controls or as scaffolds for the development of more potent and selective inhibitors. For example, a series of 5-(pyridin-2-yl)thiazoles were evaluated for their ALK5 inhibitory activity in cell-based luciferase reporter assays. nih.gov
Receptor Binding Assays: Derivatives can be used to study the structure-activity relationships of ligands for various receptors, such as GPCRs.
Antimicrobial Screening: The 5-iodopyrimidine (B189635) moiety has been associated with antimicrobial activity, making these compounds interesting candidates for screening against a panel of bacterial and fungal strains. ijpsonline.com
The development of a library of derivatives based on the this compound scaffold would provide a valuable resource for high-throughput screening campaigns aimed at discovering new biological activities.
Interdisciplinary Research Collaborations for Enhanced Understanding
To fully realize the potential of this compound and its derivatives, interdisciplinary research collaborations are essential. The synthesis and initial characterization of these compounds by medicinal and synthetic organic chemists would be the first step. Subsequent collaborations with researchers from various disciplines would be crucial for a comprehensive understanding of their biological activities and potential applications.
Chemists and Biologists: Collaboration between synthetic chemists and molecular and cellular biologists is fundamental for designing and evaluating new compounds, identifying their biological targets, and elucidating their mechanisms of action.
Pharmacologists and Toxicologists: Detailed pharmacological and toxicological profiling is necessary to assess the therapeutic potential and safety of any new compound.
Computational Chemists and Structural Biologists: In silico modeling and structural biology techniques can provide valuable insights into the binding modes of these compounds with their targets, guiding the design of more potent and selective derivatives.
Clinicians: For compounds that show significant promise in preclinical studies, collaboration with clinicians will be essential for their translation into clinical applications.
Q & A
Q. What are the common synthetic routes for 5-Iodo-2-(piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine cores can be functionalized with iodinated intermediates, followed by piperazine substitution under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization strategies include:
- Catalyst screening : Use palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
- Temperature control : Maintain temperatures between 80–100°C to balance reaction rate and side-product formation .
- Purification : Employ column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the compound .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., iodophenyl and piperazinyl protons resonate at δ 7.5–8.5 ppm and δ 2.5–3.5 ppm, respectively) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 317.03) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, I percentages) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Recrystallization : Use methanol or ethanol/water mixtures to remove unreacted starting materials .
- Column chromatography : Silica gel with gradient elution (e.g., 5–10% methanol in dichloromethane) for complex mixtures .
Advanced Research Questions
Q. How can researchers address discrepancies in enzyme inhibition data for this compound across kinase assays?
Contradictions may arise from:
- Buffer conditions : Adjust pH (e.g., pH 6.5 ammonium acetate buffer) to stabilize enzyme activity and compound solubility .
- Substrate competition : Validate assay specificity using ATP-competitive controls (e.g., staurosporine) .
- Concentration gradients : Perform dose-response curves (e.g., 0.1–100 μM) to establish IC reproducibility .
Q. What strategies enhance the target selectivity of this compound through structural modifications?
- Piperazinyl substituents : Introduce electron-withdrawing groups (e.g., -CF) or alkyl chains to modulate steric and electronic interactions with kinase ATP-binding pockets .
- SAR studies : Synthesize analogs with varied halogenation (e.g., bromo/chloro) or pyrimidine ring extensions to evaluate affinity trends .
Q. How to design stability studies for this compound under varying pH conditions?
Q. What methodologies are effective for evaluating the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
